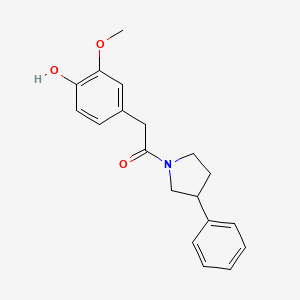

2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-23-18-11-14(7-8-17(18)21)12-19(22)20-10-9-16(13-20)15-5-3-2-4-6-15/h2-8,11,16,21H,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOLAAQSRCCNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Hydroxy-Methoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with methoxy reagents under controlled conditions to introduce the hydroxy and methoxy groups.

Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a carbonyl compound.

Coupling of Intermediates: The final step involves coupling the hydroxy-methoxyphenyl intermediate with the pyrrolidine intermediate. This is typically done using a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The phenylpyrrolidinyl group contributes to its overall stability and bioavailability. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, and influencing gene expression.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Accessibility: Chlorophenoxy and fluorophenoxy derivatives (e.g., 107602-85-7 and 104972-13-6) are synthesized via nucleophilic substitution or Friedel-Crafts acylation, achieving high yields (82–95%). In contrast, pyrrolidine-containing analogs (e.g., 126262-24-6) are often isolated from natural sources, complicating large-scale production .

- Thermal Stability: Nitrophenoxy derivatives (e.g., 107584-70-3) exhibit higher melting points (187–189°C) compared to chlorophenoxy analogs (118–119°C), likely due to stronger intermolecular interactions from nitro groups .

- Bioactivity Potential: The 3-phenylpyrrolidine group in the target compound may enhance binding to biological targets (e.g., neurotransmitter receptors) compared to simpler pyrrolidinyl or piperidinyl analogs .

Spectral and Analytical Comparisons

- ¹H NMR Trends : Aromatic protons in hydroxy-methoxyphenyl derivatives resonate at δ 6.7–7.2 ppm, while pyrrolidine protons appear as multiplet signals at δ 1.5–3.5 ppm. The presence of electron-withdrawing groups (e.g., nitro in 107584-70-3) downfield-shifts adjacent aromatic protons .

- IR Signatures : Strong carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ dominate the spectra. Hydroxy groups show broad peaks at ~3200–3500 cm⁻¹, with methoxy C-O stretches at ~1250 cm⁻¹ .

Biologische Aktivität

2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone, commonly referred to as a phenolic compound, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a hydroxy group and a methoxy group that contribute to its reactivity and interaction with biological systems.

The molecular formula of 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is CHNO, with a molecular weight of approximately 313.39 g/mol. The compound features:

- Hydroxy Group : Contributes to antioxidant properties.

- Methoxy Group : Enhances lipophilicity and bioavailability.

- Pyrrolidine Ring : Provides structural stability and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The hydroxy and methoxy groups are crucial for binding affinity, while the phenylpyrrolidinyl moiety aids in overall stability and bioavailability. This compound may modulate enzyme activity, alter cellular signaling pathways, and influence gene expression, leading to various therapeutic effects.

Antioxidant Activity

Research indicates that 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone exhibits significant antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress in cells. This activity is critical in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings suggest a potential role in managing inflammatory conditions.

Anticancer Potential

Preliminary studies indicate that 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, including the downregulation of anti-apoptotic proteins like Bcl-2.

Study 1: Antioxidant Evaluation

A study conducted on human colorectal adenocarcinoma cell lines demonstrated that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels, indicating its strong antioxidant capability. The results showed a dose-dependent response, with higher concentrations leading to greater reductions in ROS levels.

Study 2: Anti-inflammatory Mechanisms

In a model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly inhibited LPS-induced nitric oxide production and expression of inflammatory markers. The study highlighted the involvement of NF-kB signaling pathways in mediating these effects.

Summary of Biological Activities

| Biological Activity | Mechanism | Evidence |

|---|---|---|

| Antioxidant | Free radical scavenging | Reduction in ROS levels in cell lines |

| Anti-inflammatory | Inhibition of iNOS and COX-2 | Decreased cytokine production in macrophages |

| Anticancer | Induction of apoptosis | Cell line studies showing increased apoptosis |

Q & A

Basic Research Questions

Q. How is 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone systematically identified and validated in research settings?

- Methodological Answer:

- Structural Identification : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) to resolve the aromatic, methoxy, and pyrrolidine moieties. Cross-validate with the CAS registry (498-02-2) and EPA Reference ID (48074) .

- Purity Validation : Employ HPLC or GC-MS with a purity threshold ≥95%, referencing protocols from analogous compounds like 1-(4-azepan-1-yl-3-fluorophenyl)ethanone .

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

- Methodological Answer:

- Synthetic Routes :

- Friedel-Crafts Acylation : React 4-hydroxy-3-methoxyacetophenone with 3-phenylpyrrolidine in the presence of AlCl₃, similar to methods for 1-(3-fluoro-4-propoxyphenyl)ethanone .

- Claisen-Schmidt Condensation : Adapt protocols from 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one synthesis, using thionyl chloride as a catalyst .

- Intermediate Characterization : Monitor via TLC and IR spectroscopy for ketone and hydroxyl group retention.

Q. Which analytical techniques are critical for confirming the compound’s stability under experimental conditions?

- Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photostability : Expose to UV-Vis light and analyze degradation products via LC-MS, referencing benzophenone derivatives studied in photodegradation assays .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production for in vivo studies?

- Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) to improve acylation efficiency, as demonstrated in Friedel-Crafts protocols for fluorinated ethanones .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to reduce side reactions. Use DoE (Design of Experiments) to identify ideal temperature and stoichiometry .

Q. What strategies address contradictions in bioactivity data across different assay platforms?

- Methodological Answer:

- Assay Validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based assays) to rule out platform-specific artifacts.

- Metabolite Profiling : Use LC-HRMS to identify degradation products or metabolites that may interfere with activity, as seen in studies on imidazo[1,2-a]pyridine derivatives .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer:

- DFT Studies : Calculate electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict reactivity at the pyrrolidine nitrogen or methoxy group. Reference DFT workflows from ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate studies .

- Docking Simulations : Map interactions with target receptors (e.g., GPCRs) using AutoDock Vina, focusing on the phenylpyrrolidine moiety’s steric effects .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer:

- Quality Control : Implement strict SOPs for synthesis, including NMR and HRMS batch validation.

- Environmental Controls : Stabilize samples via continuous cooling to minimize organic degradation, as recommended in hyperspectral imaging (HSI) studies of wastewater matrices .

Q. How can researchers validate the compound’s role in modulating metabolic pathways without off-target effects?

- Methodological Answer:

- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., cytochrome P450 enzymes) to isolate compound-specific effects.

- Isotope Tracing : Use ¹³C-labeled analogs to track incorporation into metabolic intermediates, as applied in fluorinated ethanone studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.